molecular formula C13H12N4O2S2 B3009010 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 872594-28-0

2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B3009010
CAS No.: 872594-28-0
M. Wt: 320.39
InChI Key: TWLBYENEWRXVNY-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetically derived chemical compound designed for research applications, featuring a molecular structure that incorporates three privileged heterocyclic scaffolds: furan, imidazole, and thiazole. The integration of these pharmacophores makes it a promising candidate for investigation in medicinal chemistry and drug discovery, particularly in the fields of infectious diseases and oncology. The core research value of this compound lies in the established biological activities of its constituent parts. The thiazole ring is a versatile moiety present in numerous FDA-approved drugs and experimental compounds, known for its wide spectrum of pharmacological properties, including antimicrobial and anticancer activities . Recent scientific literature highlights that novel thiazole-imidazole hybrids demonstrate significant antibacterial and antifungal efficacy against resistant strains such as S. aureus and E. coli , with some derivatives showing lower minimum inhibitory concentration (MIC) values than standard antibiotics like neomycin . Furthermore, the imidazole ring itself is a key building block in therapeutics, contributing to interactions with a variety of enzymatic targets through its amphoteric properties and ability to participate in hydrogen bonding . While the specific mechanism of action for this exact molecule is a subject for research, compounds with analogous structures have been shown to exert their effects through mechanisms such as the inhibition of microbial DNA gyrase B, as confirmed by molecular docking studies . The presence of the furan ring, another common heterocycle in bioactive molecules, further modulates the compound's physicochemical properties, potentially enhancing its binding affinity and pharmacokinetic profile . Researchers may utilize this compound as a key intermediate or lead compound in developing new therapeutic agents targeting antibiotic-resistant bacteria or specific cancer pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c18-11(16-12-14-4-7-20-12)9-21-13-15-3-5-17(13)8-10-2-1-6-19-10/h1-7H,8-9H2,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLBYENEWRXVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C=CN=C2SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan and a suitable alkylating agent.

    Thioether formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide formation: Finally, the thiazole ring is introduced through a condensation reaction with an appropriate thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan, imidazole, or thiazole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

    Substitution: Substituted derivatives where functional groups on the furan, imidazole, or thiazole rings are replaced.

Scientific Research Applications

2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table highlights key structural and property differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point Notable Features Reference
Target Compound C20H18N4O2S2 410.5 Furanmethyl (imidazole), p-tolyl (imidazole C5), thiazol-2-yl (acetamide) N/A Unique furan-thiazole synergy; potential π-π interactions
9c (benzodiazolyl derivative) C25H20BrN5O2S 550.43 Bromophenyl (thiazole), benzodiazolyl (core) Not specified Enhanced binding affinity in docking studies; bromine may improve lipophilicity
N-(1-naphthyl)acetamide analog C19H15FN4OS 374.4 4-Fluorophenyl (imidazole), naphthyl (acetamide) N/A Bulky naphthyl group; fluorophenyl enhances electronic effects
Dichlorophenyl-thiazole acetamide C11H8Cl2N2OS 303.16 2,6-Dichlorophenyl (acetamide) 489–491 K Rigid crystal structure with N–H⋯N hydrogen bonds
MMP Inhibitor (Compound 13) C22H22N4O2S 422.54 p-Tolyl (thiazole), methoxyphenyl (piperazine) 289–290°C High yield (75%); MMP-9 inhibition (IC50 = 0.89 µM)

Key Observations :

  • Substituent Effects : The furanmethyl group in the target compound introduces oxygen-based polarity, contrasting with halogenated (e.g., bromophenyl in 9c) or bulky aryl groups (e.g., naphthyl in ). This may influence solubility and target binding.
  • Thiazole vs. Other Heterocycles : The thiazol-2-yl acetamide substituent differentiates the target from analogs with isopropyl (e.g., ) or benzothiazole groups (e.g., ). Thiazole’s sulfur atom could enhance metal coordination or hydrogen bonding.

Biological Activity

2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.

The molecular formula of this compound is C14H14N4O2S2C_{14}H_{14}N_{4}O_{2}S_{2}, with a molecular weight of approximately 334.41 g/mol. The compound features a furan ring, an imidazole moiety, and a thiazole group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC14H14N4O2S2
Molecular Weight334.41 g/mol
Solubility47.7 µg/mL (pH 7.4)

Biological Activity Overview

Research on this compound has indicated several areas of biological activity, including:

  • Anticancer Activity :
    • Compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to exhibit IC50 values in the low micromolar range against human cancer cells, suggesting that the presence of the thiazole and imidazole rings enhances anticancer properties .
    • A study demonstrated that modifications in the phenyl ring and thiazole moiety could significantly affect cytotoxicity, indicating structure-activity relationships (SAR) that could be explored further in this compound .
  • Antimicrobial Properties :
    • Similar compounds have been investigated for their antimicrobial activities against bacteria and fungi. The presence of sulfur in the thioether linkage is often associated with enhanced antimicrobial effects, making this compound a candidate for further exploration in this area .
  • Inhibition of Enzymatic Activity :
    • Preliminary studies suggest that compounds containing imidazole and thiazole rings may act as inhibitors for certain enzymes involved in cancer metabolism or microbial growth. This inhibition can be crucial for developing therapeutic agents targeting specific pathways.

Case Studies

Several studies have focused on related compounds to elucidate the potential mechanisms of action:

  • Study on Thiazole Derivatives : A series of thiazole-containing compounds were synthesized and tested for anticancer activity against various cell lines such as A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). These compounds exhibited varying degrees of cytotoxicity, with some showing significant promise compared to standard treatments like doxorubicin .
  • Imidazole-Based Antimicrobials : Research on imidazole derivatives has highlighted their potential as broad-spectrum antimicrobials. The incorporation of furan and thiazole groups into these structures may enhance their efficacy against resistant strains.

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